![molecular formula C16H14BrN7S B2646967 3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine CAS No. 325778-96-9](/img/structure/B2646967.png)
3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring, a phenyl ring, and a tetrazole ring .
Molecular Structure Analysis
The molecule contains several heterocyclic rings, including an imidazole ring and a pyrimidine ring . These rings, along with the phenyl and tetrazole rings, contribute to the overall structure and properties of the molecule .Scientific Research Applications
Palladium-Catalyzed Arylation
Imidazo[1,2-a]pyrimidine, a core structure similar to the compound , can be arylated at the 3-position using aryl bromides in the presence of base and a catalytic amount of palladium. This method provides an efficient synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle, which is significant in pharmaceutical chemistry (Li et al., 2003).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyrimidines have shown strong DNA affinities and potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Synthesis of Imidazo[1,2-c]pyrimidine Derivatives
Imidazo[1,2-c]pyrimidine derivatives have been synthesized from C-substituted 4-aminopyrimidines, which is relevant for developing new pharmacologically active compounds (Rogul'chenko et al., 1975).
Antineoplastic Activity
Benzimidazole condensed ring systems incorporating imidazo[1,2-a]pyrimidine derivatives have shown variable degrees of antineoplastic activity against certain cell lines, highlighting their potential in cancer research (Abdel-Hafez, 2007).
Antitumor Activity
Coumarin derivatives containing imidazo[1,2-a]pyrimidine have been synthesized and evaluated for their antitumor activity against liver carcinoma, with some compounds showing promising results (Gomha et al., 2015).
Antibacterial Activity
Imidazo[1,2-a]pyrimidine derivatives have been synthesized and shown potent antimicrobial activity against various gram-positive and gram-negative bacteria and Mycobacterium species (Rival et al., 1992).
Anticorrosion Activity
Imidazo[1,2-a]pyrimidine moiety in heterocyclic rings has been used to synthesize compounds with potential anti-corrosion activity (Rehan et al., 2021).
properties
IUPAC Name |
3-bromo-5,7-dimethyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN7S/c1-10-8-11(2)23-14(17)13(19-15(23)18-10)9-25-16-20-21-22-24(16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEUXTWJWWCEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NN=NN3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.